molecular formula C21H20N4O B11448867 3-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

3-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

Cat. No.: B11448867
M. Wt: 344.4 g/mol
InChI Key: CODMSXYOMPDDMC-UHFFFAOYSA-N
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Description

3-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both imidazo and pyrazine rings in the structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazo ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is unique due to the presence of both imidazo and pyrazine rings, which contribute to its distinct chemical properties and biological activities. Its specific substitution pattern also differentiates it from other similar compounds, providing unique opportunities for research and development.

Properties

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

3-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol

InChI

InChI=1S/C21H20N4O/c1-3-15-7-4-6-14(2)19(15)24-21-20(16-8-5-9-17(26)12-16)23-18-13-22-10-11-25(18)21/h4-13,24,26H,3H2,1-2H3

InChI Key

CODMSXYOMPDDMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC2=C(N=C3N2C=CN=C3)C4=CC(=CC=C4)O)C

Origin of Product

United States

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